molecular formula C49H74N14O13 B570984 H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 CAS No. 123338-11-4

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Cat. No.: B570984
CAS No.: 123338-11-4
M. Wt: 1067.216
InChI Key: WGQGYYOXEWOITJ-FNZUBJHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 is a peptide consisting of a sequence of amino acids: glycine, aspartic acid, glycine, arginine, leucine, tyrosine, alanine, phenylalanine, glycine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers . These machines automate the SPPS process, ensuring high efficiency and reproducibility. The peptides are then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify amino acids like tyrosine and phenylalanine.

    Reduction: Disulfide bonds in cysteine residues can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Specific amino acid derivatives are used in SPPS to introduce substitutions.

Major Products

The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or develop therapeutic agents.

Scientific Research Applications

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: has numerous applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigates protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic agent for diseases where peptide-based drugs are effective.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 depends on its interaction with specific molecular targets. It can bind to receptors or enzymes, influencing signaling pathways and biological processes. The exact mechanism varies based on the peptide’s sequence and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with a different sequence but similar applications.

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2:

Uniqueness

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: is unique due to its specific sequence, which determines its biological activity and potential applications. Its combination of amino acids allows it to interact with particular molecular targets, making it valuable for targeted research and therapeutic development.

Properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYYOXEWOITJ-KHLMYIKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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